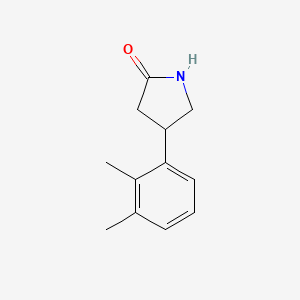![molecular formula C12H15NO2 B13547633 2,3,4,5-Tetrahydrobenzo[b]azepine-5-acetic Acid](/img/structure/B13547633.png)
2,3,4,5-Tetrahydrobenzo[b]azepine-5-acetic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,4,5-Tetrahydrobenzo[b]azepine-5-acetic Acid is a seven-membered heterocyclic compound containing a nitrogen atom. This compound is part of the azepine family, which is known for its diverse biological activities and applications in medicinal chemistry. The structure of this compound includes a fused benzene ring and an azepine ring, making it a valuable scaffold in drug development.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4,5-Tetrahydrobenzo[b]azepine-5-acetic Acid typically involves multistep reactions. One common method includes the acylation of aniline derivatives followed by cyclization. For example, the acylation of 4-chloroaniline with succinic anhydride yields 4-(4-chloroaniline)-4-oxobutyric acid. This intermediate undergoes an intramolecular Friedel-Crafts reaction to form the azepine ring .
Industrial Production Methods: Industrial production of this compound often employs one-pot synthesis techniques to enhance yield and reduce costs. These methods involve the recyclization of small or medium carbo- or heterocycles and multicomponent heterocyclization reactions .
化学反応の分析
Types of Reactions: 2,3,4,5-Tetrahydrobenzo[b]azepine-5-acetic Acid undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of different functional groups at specific positions on the ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions involving halogenation or nitration using reagents like bromine or nitric acid.
Major Products: The major products formed from these reactions include various substituted azepines, which can be further utilized in drug synthesis .
科学的研究の応用
2,3,4,5-Tetrahydrobenzo[b]azepine-5-acetic Acid has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 2,3,4,5-Tetrahydrobenzo[b]azepine-5-acetic Acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present on the molecule .
類似化合物との比較
Benzodiazepines: Known for their sedative and anxiolytic properties.
Oxazepines: Exhibiting diverse biological activities.
Thiazepines: Used in medicinal chemistry for their unique pharmacological profiles.
Uniqueness: 2,3,4,5-Tetrahydrobenzo[b]azepine-5-acetic Acid stands out due to its specific structural features, which allow for versatile modifications and applications in drug development. Its ability to undergo various chemical reactions and form stable intermediates makes it a valuable compound in synthetic chemistry.
特性
分子式 |
C12H15NO2 |
|---|---|
分子量 |
205.25 g/mol |
IUPAC名 |
2-(2,3,4,5-tetrahydro-1H-1-benzazepin-5-yl)acetic acid |
InChI |
InChI=1S/C12H15NO2/c14-12(15)8-9-4-3-7-13-11-6-2-1-5-10(9)11/h1-2,5-6,9,13H,3-4,7-8H2,(H,14,15) |
InChIキー |
USQCJHPAJSGLJV-UHFFFAOYSA-N |
正規SMILES |
C1CC(C2=CC=CC=C2NC1)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


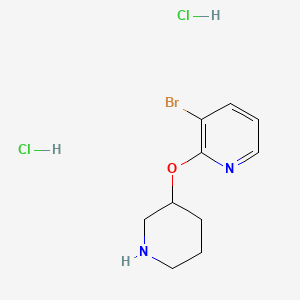
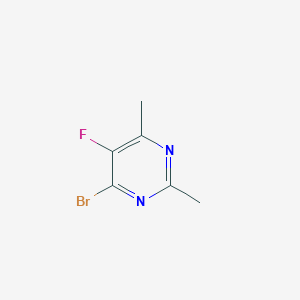
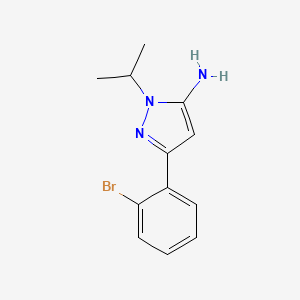
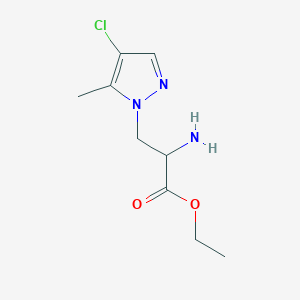
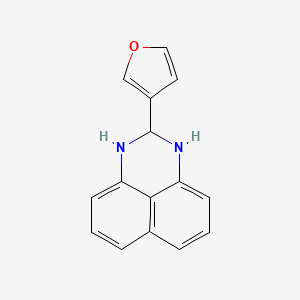
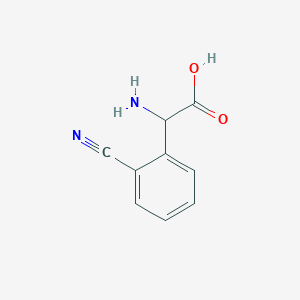
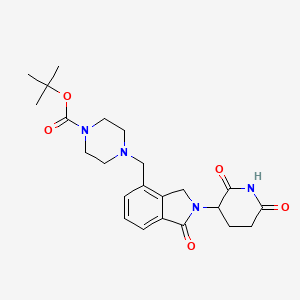
![1-(4-Methylphenyl)-2-{[(4-methylphenyl)methyl]amino}ethan-1-olhydrochloride](/img/structure/B13547581.png)

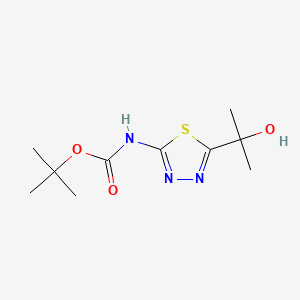
methyl-lambda6-sulfanone dihydrochloride](/img/structure/B13547602.png)
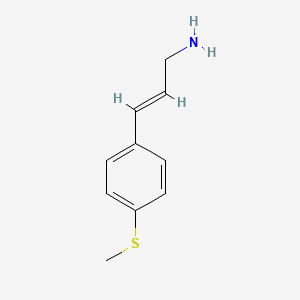
![7-fluoro-6-{3-[(2-fluorophenyl)methoxy]azetidine-1-carbonyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one](/img/structure/B13547619.png)
